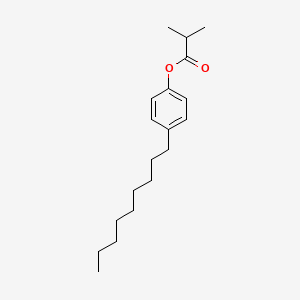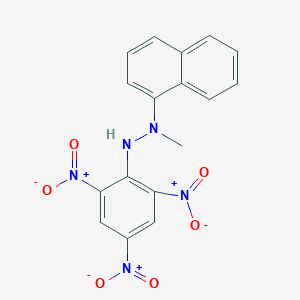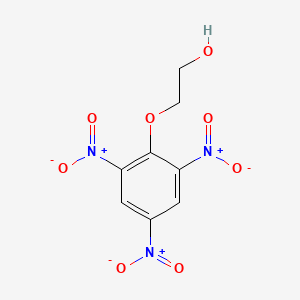
2-(2,4,6-Trinitrophenoxy)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4,6-Trinitrophenoxy)ethan-1-ol is a chemical compound known for its unique structure and properties It consists of a phenoxy group substituted with three nitro groups at the 2, 4, and 6 positions, attached to an ethan-1-ol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,6-Trinitrophenoxy)ethan-1-ol typically involves the nitration of phenol followed by etherification. The process begins with the nitration of phenol using a mixture of concentrated sulfuric acid and nitric acid to produce 2,4,6-trinitrophenol. This intermediate is then reacted with ethylene oxide under basic conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4,6-Trinitrophenoxy)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions include quinones, amino derivatives, and various substituted phenoxyethanols, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(2,4,6-Trinitrophenoxy)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, explosives, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2,4,6-Trinitrophenoxy)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in its reactivity, allowing it to participate in redox reactions and form covalent bonds with biological molecules. These interactions can lead to the modulation of biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trinitrophenol: Similar in structure but lacks the ethan-1-ol moiety.
2-(4-Nitrophenyl)ethanol: Contains a single nitro group and an ethan-1-ol moiety.
2-(2,4,6-Trimethoxyphenyl)ethan-1-ol: Contains methoxy groups instead of nitro groups.
Uniqueness
2-(2,4,6-Trinitrophenoxy)ethan-1-ol is unique due to the presence of three nitro groups, which impart distinct chemical and physical properties.
Propiedades
Número CAS |
6478-31-5 |
|---|---|
Fórmula molecular |
C8H7N3O8 |
Peso molecular |
273.16 g/mol |
Nombre IUPAC |
2-(2,4,6-trinitrophenoxy)ethanol |
InChI |
InChI=1S/C8H7N3O8/c12-1-2-19-8-6(10(15)16)3-5(9(13)14)4-7(8)11(17)18/h3-4,12H,1-2H2 |
Clave InChI |
FTBYYWLFCARAJD-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1[N+](=O)[O-])OCCO)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


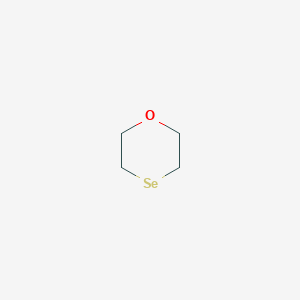

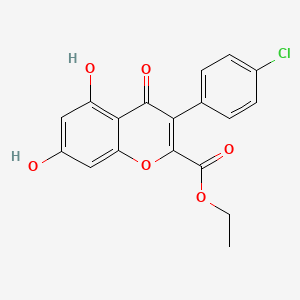

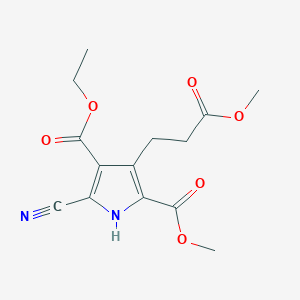

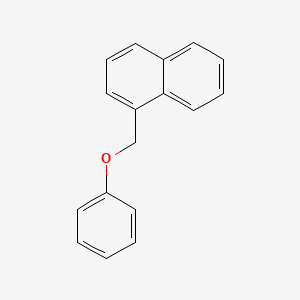
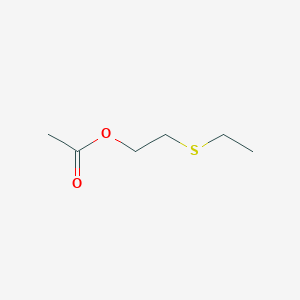


![1,1'-(Ethyne-1,2-diyl)bis[2-(bromomethyl)benzene]](/img/structure/B14729944.png)

